

An In-depth Technical Guide to the Thermochemical Properties of N-Bromobutanamide

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Compound of Interest

Compound Name: *N*-bromobutanamide

Cat. No.: B139964

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromobutanamide, more commonly known as N-bromosuccinimide (NBS), is a pivotal reagent in organic synthesis, widely utilized for radical substitution and electrophilic addition reactions. A thorough understanding of its thermochemical properties, including enthalpy of formation, heat of combustion, entropy, and Gibbs free energy of formation, is crucial for reaction design, process safety, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters. While experimental thermochemical data for **N-bromobutanamide** is not readily available in the public domain, this document details the state-of-the-art experimental and computational techniques that are applied to compounds of this nature. The protocols for rotating-bomb calorimetry, essential for accurate measurements of organobromine compounds, are described in detail. Furthermore, this guide explores the application of computational chemistry for the theoretical prediction of these properties. The information presented herein serves as a foundational resource for researchers working with **N-bromobutanamide** and other N-haloimide reagents.

Introduction

N-bromobutanamide (N-bromosuccinimide, NBS) is a versatile reagent in organic chemistry, primarily employed as a source of electrophilic bromine for various transformations. Its reactivity and selectivity are of paramount importance in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The thermodynamic properties of NBS govern its stability, reactivity, and the energy changes associated with its chemical reactions. A quantitative understanding of its thermochemical parameters is therefore essential for optimizing reaction conditions, ensuring process safety, and performing accurate computational modeling of reaction pathways.

This guide outlines the experimental and theoretical approaches for determining the key thermochemical properties of **N-bromobutanamide**:

- **Standard Enthalpy of Formation ($\Delta_f H^\circ$):** The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
- **Standard Enthalpy of Combustion ($\Delta_c H^\circ$):** The heat released when one mole of the compound undergoes complete combustion with oxygen under standard conditions.
- **Standard Molar Entropy (S°):** A measure of the randomness or disorder of one mole of the compound at standard conditions.
- **Standard Molar Gibbs Free Energy of Formation ($\Delta_f G^\circ$):** The change in Gibbs free energy that accompanies the formation of one mole of the substance in its standard state from its constituent elements in their standard states.

Due to a lack of publicly available, experimentally determined thermochemical data for **N-bromobutanamide**, this document focuses on the established methodologies for obtaining such data.

Experimental Determination of Thermochemical Properties

The primary experimental technique for determining the enthalpy of formation of organic compounds, particularly those containing halogens, is calorimetry.

Rotating-Bomb Calorimetry for Enthalpy of Combustion

For organic compounds containing elements like bromine, standard static-bomb calorimetry can yield inaccurate results due to the formation of corrosive and volatile combustion products. To overcome this, rotating-bomb calorimetry is the preferred method. In this technique, the bomb is rotated after combustion to ensure that all products dissolve in a reducing solution, leading to a well-defined final state.

Experimental Protocol for Rotating-Bomb Calorimetry:

- **Sample Preparation:** A precisely weighed pellet of high-purity **N-bromobutanamide** (typically 0.5 - 1.0 g) is placed in a quartz crucible. A known length of platinum or iron fuse wire is connected to the electrodes, with the wire in contact with the sample.
- **Bomb Charging:** A small, known amount of a suitable reducing solution (e.g., hydrazine dihydrochloride solution) is added to the bottom of the bomb to dissolve the combustion products. The bomb is then sealed and purged with oxygen before being pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The sealed bomb is placed in a calorimeter vessel containing a precisely known mass of water. The calorimeter is then sealed, and the entire assembly is placed in a constant-temperature jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the initial rise.
- **Post-Combustion Analysis:** The bomb is depressurized, and the contents are analyzed to determine the completeness of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen in the bomb). The amount of unreacted bromine and hydrobromic acid in the solution is determined by titration.
- **Data Analysis:** The corrected temperature rise is used to calculate the heat of combustion. Corrections are applied for the heat of ignition, the heat of combustion of the fuse wire, and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

The standard enthalpy of formation ($\Delta_f H^\circ$) can then be calculated from the standard enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and aqueous HBr).

Determination of Enthalpy of Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ$) must be measured. This can be achieved using techniques such as:

- Knudsen Effusion Method: Measures the rate of effusion of a substance through a small orifice at different temperatures, from which the vapor pressure and enthalpy of sublimation can be derived.
- Calvet Microcalorimetry: A high-sensitivity calorimetric technique that can directly measure the heat absorbed during the sublimation of a small sample.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like **N-bromobutanamide**. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, can be used to calculate these properties with increasing accuracy.

Methodology for Computational Thermochemistry:

- Geometry Optimization: The three-dimensional structure of the **N-bromobutanamide** molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- Energy Calculation: High-level single-point energy calculations are performed on the optimized geometry to obtain the total electronic energy.
- Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and Gibbs free energy are calculated using the computed electronic energies and the results

from the frequency calculations. Software packages like Gaussian are widely used for these calculations.

Data Presentation

While specific experimental values for **N-bromobutanamide** are not available in the cited literature, the following tables illustrate how the data would be structured.

Table 1: Physical Properties of **N-Bromobutanamide**

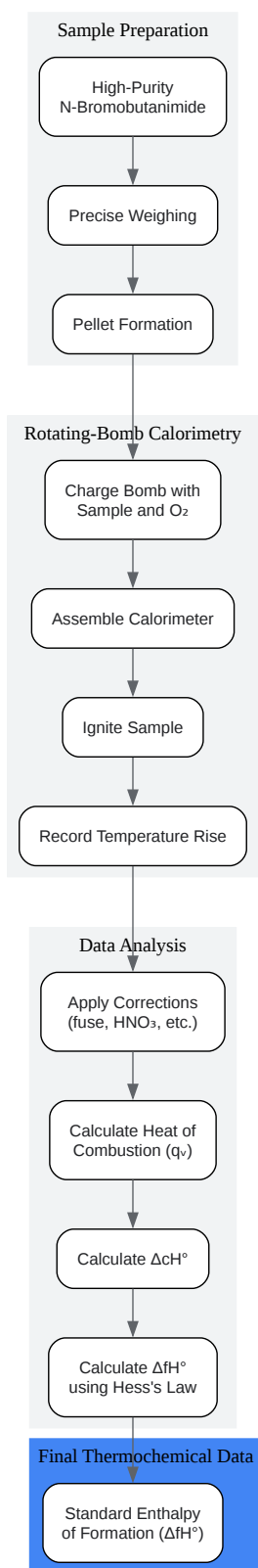
Property	Value
Molecular Formula	C ₄ H ₄ BrNO ₂
Molecular Weight (g/mol)	177.98
Melting Point (°C)	175-180 (decomposes)
Appearance	White to off-white crystalline solid

Table 2: Illustrative Thermochemical Properties of **N-Bromobutanamide** (Hypothetical Values)

Thermochemical Property	Symbol	Phase	Value (kJ/mol)
Standard Molar Enthalpy of Formation (at 298.15 K)	$\Delta_f H^\circ$	solid	Data not available
Standard Molar Enthalpy of Combustion (at 298.15 K)	$\Delta_c H^\circ$	solid	Data not available
Standard Molar Entropy (at 298.15 K)	S°	solid	Data not available
Standard Molar Gibbs Free Energy of Formation (at 298.15 K)	$\Delta_f G^\circ$	solid	Data not available

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the standard enthalpy of formation of **N-bromobutanamide**.



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Caption: Experimental workflow for determining the standard enthalpy of formation of **N-bromobutanamide**.

Conclusion

While direct experimental thermochemical data for **N-bromobutanamide** remains elusive in readily accessible literature, the methodologies for its determination are well-established. Rotating-bomb calorimetry stands as the definitive technique for measuring the enthalpy of combustion of organobromine compounds, from which the enthalpy of formation can be accurately derived. In parallel, modern computational chemistry offers a reliable alternative for predicting these and other thermochemical properties. This guide provides the necessary theoretical and practical framework for researchers to either undertake the experimental determination or to perform high-level computational studies to obtain the vital thermochemical data for **N-bromobutanamide**. Such data is indispensable for advancing the safe and efficient application of this important reagent in chemical synthesis and drug development.

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